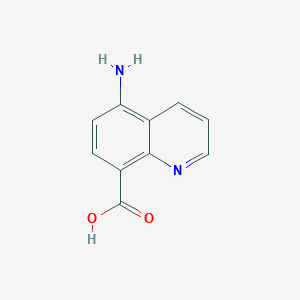

5-Aminoquinoline-8-carboxylic acid

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry Research

The journey of quinoline chemistry began in 1834 when German chemist Friedlieb Ferdinand Runge first isolated quinoline from coal tar. This discovery marked the advent of a new class of heterocyclic aromatic compounds. The fundamental structure of quinoline, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, was later elucidated, paving the way for extensive research into its derivatives. sigmaaldrich.com

Early research was characterized by the development of foundational synthetic methods that are still relevant today. The Skraup synthesis, developed in 1880, was one of the first methods to produce quinoline from aniline (B41778) and glycerol. echemi.com This was followed by other named reactions such as the Doebner-von Miller, Friedländer, and Gould-Jacobs syntheses, which expanded the toolkit for creating a diverse array of quinoline derivatives. The inherent versatility of the quinoline ring system quickly established it as a privileged scaffold in medicinal chemistry, most notably with the discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid.

The evolution of quinoline chemistry has been driven by the continuous pursuit of novel compounds with enhanced biological activities and material properties. This has led to the development of a vast library of quinoline derivatives with applications ranging from pharmaceuticals to agrochemicals and dyes. echemi.comrsc.org

Strategic Importance of 5-Aminoquinoline-8-carboxylic Acid in Contemporary Chemical Science

This compound is a quinoline derivative that features an amino group at the 5-position and a carboxylic acid group at the 8-position. This specific arrangement of functional groups imparts unique chemical properties that make it a strategically important molecule in modern chemical science.

The presence of both a Lewis basic amino group and an acidic carboxylic acid group on the quinoline framework allows for diverse reactivity. This dual functionality enhances its utility as a versatile building block in organic synthesis and medicinal chemistry. smolecule.com For instance, the carboxylic acid moiety can readily undergo esterification and amidation reactions, while the amino group can participate in various coupling reactions. mdpi.com

One of the most significant applications of this compound and its close isomer, 8-aminoquinoline (B160924), is in the field of coordination chemistry. The nitrogen atom of the quinoline ring and the nitrogen of the amino group can act as a bidentate chelating agent, forming stable complexes with a variety of metal ions. rsc.orgacs.org This property is crucial for the development of catalysts, and metal-based therapeutic agents. The carboxylic acid group can further modulate the solubility and electronic properties of these metal complexes.

In medicinal chemistry, derivatives of this compound are being investigated for a range of therapeutic applications. The quinoline scaffold itself is associated with antimicrobial and antimalarial activities, and the specific functional groups of this compound can be modified to optimize these properties and explore new ones, including anticancer potential. smolecule.com

Scope and Research Focus on this compound

Current research on this compound is multifaceted, reflecting its broad potential. A primary area of focus is the development of efficient and scalable synthetic routes to this compound and its derivatives. While classical methods can be employed, researchers are continuously seeking to optimize reaction conditions to improve yields and reduce environmental impact.

A significant portion of research is dedicated to exploring its biological activities. Scientists are synthesizing and screening libraries of this compound derivatives to identify new antimicrobial and anticancer agents. smolecule.com These studies often involve detailed structure-activity relationship (SAR) analyses to understand how modifications to the molecule affect its biological efficacy.

Furthermore, the unique chelating properties of this compound are being exploited in the design of novel metal complexes. Research in this area investigates the coordination behavior of the ligand with different metal ions and explores the potential applications of the resulting complexes in catalysis and as therapeutic agents. rsc.orgacs.org Another burgeoning area of research involves the use of the 8-aminoquinoline moiety as a directing group in C-H bond functionalization reactions. nih.govacs.org This powerful synthetic strategy allows for the selective modification of the quinoline core, providing access to a wide range of complex and novel molecular architectures. nih.govacs.org

The physical properties of this compound are also of interest, particularly in the field of material science. Its chromophoric nature makes it a candidate for the synthesis of new dyes and pigments.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | echemi.com |

| Molecular Weight | 188.18 g/mol | echemi.com |

| Melting Point | 240-242 °C | sigmaaldrich.com |

| XLogP3 | 0.9 | echemi.com |

| Hydrogen Bond Donor Count | 2 | echemi.com |

| Hydrogen Bond Acceptor Count | 4 | echemi.com |

| Rotatable Bond Count | 1 | echemi.com |

| Topological Polar Surface Area | 76.2 Ų | echemi.com |

Interactive Data Table: Research Focus on this compound

| Research Area | Key Objectives | Relevant Findings |

| Synthetic Chemistry | Development of efficient and scalable synthesis methods. | Classical methods like Gould-Jacob and Friedländer synthesis are applicable. |

| Medicinal Chemistry | Investigation of antimicrobial and anticancer properties. | Derivatives show potential as antimicrobial and anticancer agents. smolecule.com |

| Coordination Chemistry | Synthesis and characterization of metal complexes. | Forms stable complexes with various metal ions due to its chelating nature. rsc.orgacs.org |

| C-H Functionalization | Use as a directing group for selective bond activation. | The 8-aminoquinoline moiety effectively directs C-H arylation. nih.govacs.org |

| Material Science | Exploration for use in dyes and organic electronics. | Possesses chromophoric properties suitable for dye synthesis. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-aminoquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h1-5H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYOTWIJFUEKRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666420 | |

| Record name | 5-Aminoquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80690-06-8 | |

| Record name | 5-Aminoquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Diversification of 5 Aminoquinoline 8 Carboxylic Acid

Established Synthetic Routes to 5-Aminoquinoline-8-carboxylic Acid

The synthesis of this compound can be accomplished through various established routes, ranging from classical multi-step sequences to more modern regioselective strategies.

Multi-Step Organic Synthesis Approaches (e.g., Nitration, Oxidation, Reduction)

Traditional syntheses of functionalized quinolines often rely on a series of well-established reactions to build and modify the heterocyclic scaffold. A common strategy involves the construction of a quinoline (B57606) ring followed by the sequential introduction or modification of functional groups. For instance, a plausible multi-step synthesis could begin with the nitration of a suitable quinoline precursor, followed by the oxidation of a side chain (like a methyl group) to form the carboxylic acid, and finally, the reduction of the nitro group to the desired 5-amino functionality.

Key reactions in these multi-step approaches include:

Nitration: Introduction of a nitro group onto the quinoline ring, which can later be reduced to an amino group.

Oxidation: Conversion of an alkyl or other oxidizable group at the C-8 position into a carboxylic acid using oxidizing agents like potassium permanganate (B83412) (KMnO₄).

Reduction: Transformation of the nitro group to an amino group, typically using reagents like iron in acidic medium (Fe/HCl) or tin(II) chloride (SnCl₂/HCl).

Classical named reactions for forming the quinoline core itself, such as the Skraup, Friedländer, or Gould-Jacobs syntheses, can be adapted to produce intermediates that are then carried forward through these functional group interconversion steps. youtube.com

Table 1: Key Reactions in Multi-Step Synthesis

| Reaction Type | Typical Reagents | Purpose in Synthesis | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Introduces a nitro group as a precursor to the amino group. | |

| Oxidation | KMnO₄ | Converts a C-8 side chain to a carboxylic acid. | |

| Reduction | Fe/HCl or SnCl₂/HCl | Reduces the nitro group to the target amino group. |

Regioselective Preparations of the Quinoline Core

Modern synthetic chemistry emphasizes efficiency and selectivity. In this context, methods for the regioselective preparation of the quinoline core, where the amino and carboxylic acid functionalities are installed with high precision, are of great importance. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of quinoline derivatives. mdpi.comnih.gov These methods can reduce the number of steps required compared to traditional syntheses.

Another advanced strategy involves the use of directed metalation. For example, regioselective magnesiation using reagents like TMPMgCl·LiCl can deprotonate specific positions on the quinoline ring, allowing for the subsequent introduction of electrophiles to form the desired functional groups. acs.org Such approaches offer a high degree of control over the substitution pattern on the quinoline scaffold. acs.org

Derivatization Strategies for this compound Analogs

The presence of three distinct reactive zones—the amino group, the carboxylic acid, and the quinoline ring system—makes this compound an ideal scaffold for creating diverse chemical libraries.

Functionalization at Specific Positions of the Quinoline Ring

The existing 5-amino and 8-carboxylic acid groups can influence the reactivity of the quinoline ring. The 8-amino group, in particular, is a powerful directing group for C-H activation reactions. researchgate.net Using transition metal catalysts like rhodium(III) or copper, functional groups can be selectively introduced at other positions of the ring. researchgate.netacs.org

C-5 and C-7 Functionalization: The bidentate directing nature of an 8-aminoquinoline (B160924) amide allows for precise, metal-catalyzed C-H alkylation or arylation at the C-5 and C-7 positions. researchgate.netacs.orgnih.gov

Electrophilic Substitution: The quinoline ring can also undergo electrophilic substitution reactions, such as halogenation or sulfonation, with the positions of attack being influenced by the existing substituents.

Amidation and Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the C-8 position is a key handle for derivatization, most commonly through amidation and esterification. libretexts.org These reactions are fundamental for attaching various molecular fragments to the quinoline core.

Amidation: To form amides, the carboxylic acid is typically activated to facilitate the reaction with a primary or secondary amine. This can be achieved by converting the carboxylic acid to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride (SOCl₂). youtube.commdpi.com Alternatively, peptide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (B1669883) (DCC), or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate (B81430) (TBTU) are widely used to promote amide bond formation directly. nih.govthermofisher.com

Esterification: Esters can be formed by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to an acyl chloride first, followed by reaction with an alcohol. libretexts.org

Table 2: Common Derivatization Reactions of the Carboxylic Acid Group

| Reaction | Reagent/Method | Product | Reference |

|---|---|---|---|

| Amidation | Amine + Coupling Agent (e.g., EDC, DCC, TBTU) | Amide | nih.gov |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine | Amide | mdpi.com |

| Esterification | Alcohol + Acid Catalyst (e.g., H₂SO₄) | Ester | libretexts.org |

Modifications of the Amino Group (e.g., N-Alkylation, Quaternization)

The 5-amino group is a versatile nucleophilic center that can undergo a variety of modifications.

N-Alkylation: The amino group can be alkylated using alkyl halides to introduce one or two alkyl substituents.

Quaternization: Exhaustive alkylation can lead to the formation of a quaternary ammonium (B1175870) salt.

Acylation: The amino group can react with acyl chlorides or anhydrides to form amides, providing an alternative to the amidation of the C-8 carboxylic acid.

Diazotization: The primary aromatic amine can be converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures. These salts are highly useful intermediates that can be subsequently converted into a wide range of other functional groups.

These derivatization strategies underscore the utility of this compound as a versatile building block for constructing complex molecules with potential applications across various fields of chemical science.

Design and Synthesis of Complex Molecular Scaffolds Incorporating this compound

The unique structural arrangement of this compound, featuring both a nucleophilic amino group and a carboxylic acid function on the quinoline framework, presents a versatile platform for the design and synthesis of complex molecular scaffolds. This bifunctionality allows for its incorporation into larger, more intricate structures through various chemical transformations, leading to novel compounds with potential applications in medicinal chemistry and materials science. The strategic modification of either the amino or the carboxylic acid group enables the construction of diverse molecular architectures.

One prominent strategy for elaborating the this compound core involves the formation of amide bonds. The amino group at the C-5 position can act as a nucleophile, reacting with activated carboxylic acids or acyl chlorides to form amide linkages. This approach has been successfully employed to conjugate the 5-aminoquinoline (B19350) moiety with other complex molecules, such as naturally occurring triterpenoic acids.

A notable example is the synthesis of 5-aminoquinoline amide derivatives of triterpenoic acids like oleanolic acid and ursolic acid. mdpi.com These natural products possess significant biological activities, and their conjugation with the quinoline scaffold aims to create hybrid molecules with potentially enhanced or novel properties. mdpi.com The synthesis typically involves the initial conversion of the triterpenoic acid's carboxylic group into a more reactive acyl chloride. mdpi.com This activated intermediate is then reacted with the amino group of a quinoline derivative to yield the final amide product. mdpi.com While detailed examples often feature the related 8-aminoquinoline, the synthesis of 5-aminoquinoline amide derivatives of triterpenoic acids has been reported to yield compounds with high cytotoxicity against human tumor cell lines. mdpi.com

The general synthetic approach for creating these complex amides is outlined below:

Activation of the Carboxylic Acid: The partnering molecule containing a carboxylic acid is treated with a reagent like oxalyl chloride or thionyl chloride to convert the carboxylic acid into a more reactive acyl chloride. mdpi.com

Amide Bond Formation: The resulting acyl chloride is then introduced to a solution containing this compound (or a related aminoquinoline) in the presence of a base, such as triethylamine, to facilitate the nucleophilic attack of the amino group on the acyl chloride, forming the amide bond. mdpi.com

This methodology allows for the modular assembly of complex structures, where the properties of both the quinoline unit and the appended molecule can be combined. The resulting complex scaffolds are then purified and characterized using standard techniques like column chromatography, NMR spectroscopy, and mass spectrometry. mdpi.com

Further diversification can be achieved by utilizing the carboxylic acid group at the C-8 position of the this compound scaffold for ester or amide bond formation, allowing for the attachment of a different set of molecular building blocks. This dual reactivity makes it a valuable synthon for creating libraries of complex molecules with a wide range of structural and functional diversity.

Table 1: Synthesis of Complex Amide Scaffolds from Aminoquinolines and Triterpenoic Acids

| Product | Aminoquinoline Reactant | Triterpenoic Acid Precursor | Key Reagents | Yield | Reference |

| 3-Oxo-olean-12-en-28-oic acid 8-aminoquinoline amide | 8-Aminoquinoline | 3-Oxo-olean-12-en-28-oic acid | Oxalyl chloride, Triethylamine, DMAP | 80% | mdpi.com |

| 3-Oxo-urs-12-en-28-oic acid 8-aminoquinoline amide | 8-Aminoquinoline | 3-Oxo-urs-12-en-28-oic acid | Oxalyl chloride, Triethylamine, DMAP | 84% | mdpi.com |

| Triterpenoic acid 5-aminoquinoline amides | 5-Aminoquinoline | Triterpenoic acids | Not specified | Not specified | mdpi.com |

Coordination Chemistry and Supramolecular Assemblies of 5 Aminoquinoline 8 Carboxylic Acid

Ligand Properties and Coordination Modes of 5-Aminoquinoline-8-carboxylic Acid

This compound is a quinoline (B57606) derivative distinguished by an amino group at the 5-position and a carboxylic acid group at the 8-position. This unique arrangement of functional groups imparts specific and versatile properties to the molecule, making it an effective ligand in coordination chemistry. The molecule possesses two primary sites for metal coordination: the nitrogen atom of the quinoline ring and the nitrogen atom of the exocyclic amino group, along with the oxygen atoms of the carboxyl group.

As a chelating agent, this compound can form stable complexes with a variety of metal ions. The presence of both a hard donor (oxygen from the carboxylate) and borderline/soft donors (nitrogen atoms) allows it to coordinate with a wide range of transition metals. The coordination can occur in several modes:

Bidentate N,N-Chelation: The most common mode involves the quinoline nitrogen and the amino nitrogen forming a five-membered chelate ring with a metal ion. This mode is well-established for the parent 8-aminoquinoline (B160924) ligand. nih.gov

Bidentate N,O-Chelation: Coordination can also occur through the quinoline nitrogen and one of the oxygen atoms of the deprotonated carboxylate group, forming a stable six-membered chelate ring.

Bridging Ligand: The carboxylate group can act as a bridge between two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the presence of other co-ligands. The pH is particularly critical, as it determines the protonation state of the carboxylic acid and amino groups, thereby influencing their ability to coordinate.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent. The resulting complexes can then be characterized to determine their structure and properties.

Formation of Coordination Compounds with Transition Metal Ions (e.g., Nickel, Copper, Zinc)

While specific studies detailing the synthesis of Nickel (Ni), Copper (Cu), and Zinc (Zn) complexes with this compound are not extensively documented in the reviewed literature, the coordination chemistry of the closely related 8-aminoquinoline (8AQ) and its derivatives with these metals is well-established. These studies provide a strong precedent for the formation of stable complexes. For instance, copper complexes of 8AQ derivatives have been synthesized and investigated for their biological activities. acs.org Similarly, zinc complexes with 8-aminoquinoline have been prepared and structurally characterized, often revealing tetrahedral or octahedral geometries depending on the co-ligands present. acs.org Nickel complexes with related quinoline-carboxylate ligands have also been utilized in catalytic reactions, indicating their facile formation. It is highly probable that this compound reacts with Ni(II), Cu(II), and Zn(II) salts to form stable, chelated complexes, likely with 1:1 or 1:2 metal-to-ligand stoichiometries.

Advanced Spectroscopic Analysis of Metal-Ligand Interactions (e.g., NMR, UV-Vis)

Spectroscopic techniques are indispensable for elucidating the nature of metal-ligand interactions in solution and solid states.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to monitor the formation of complexes and study their electronic properties. The UV-Vis spectrum of the ligand typically shows absorptions corresponding to π-π* transitions within the quinoline ring. Upon coordination to a metal ion, shifts in the position (bathochromic or hypsochromic) and intensity of these bands are observed, confirming complex formation. For related 8-hydroxyquinoline-2-carboxylic acid complexes, changes in absorbance as a function of pH are used to determine complex stability constants. uncw.edu Similar studies on 5-amino-8-hydroxyquinoline have shown that complex formation with bovine serum albumin perturbs the ligand's characteristic absorption peaks. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing the structure of diamagnetic complexes, such as those of Zn(II). Upon complexation, the chemical shifts of the protons and carbons near the coordination sites are expected to change significantly compared to the free ligand. For instance, in studies of zinc complexes with a 5-nitro-8-hydroxyquinoline-proline hybrid, ¹H NMR spectra confirmed complex formation across a wide pH range, with significant line broadening indicating ligand exchange processes. nih.gov

Catalytic Applications of this compound-Based Metal Complexes

The 8-aminoquinoline moiety is widely recognized as a powerful directing group in C-H bond functionalization reactions. nih.gov Metal complexes incorporating this scaffold are therefore of significant interest for their potential catalytic applications.

Mechanistic Investigations of Metal-Catalyzed Transformations

While detailed mechanistic studies on catalysts derived specifically from this compound are sparse, research on related systems provides insight into potential catalytic cycles. The aminoquinoline group is often used as a bidentate directing group in transition metal-catalyzed reactions, such as those involving palladium, rhodium, or nickel. For example, 8-aminoquinoline has been employed as a ligand or directing group in nickel- and photoredox-catalyzed carbonylative coupling reactions. acs.org In these mechanisms, the aminoquinoline moiety coordinates to the metal center, bringing it into close proximity to a specific C-H bond on a substrate, thereby facilitating its activation and subsequent functionalization. The reaction proceeds through steps involving oxidative addition, migratory insertion, and reductive elimination. The electronic and steric properties of the substituents on the quinoline ring can significantly influence the catalyst's activity and selectivity. The presence of the 5-amino and 8-carboxylic acid groups would be expected to modulate the electronic nature of the metal center and could potentially participate in the catalytic cycle through hydrogen bonding or by acting as a proton shuttle.

Ligand-Directed C-H Functionalization Research

The 8-aminoquinoline (AQ) moiety, a core component of this compound, is a powerful bidentate directing group in the field of C-H bond activation and functionalization. researchgate.net This strategy allows for the selective transformation of otherwise unreactive C-H bonds into more complex functional groups. The nitrogen atoms of the quinoline ring and the amino group coordinate to a metal center, positioning it to catalytically activate a specific C-H bond on the substrate.

Research has demonstrated the efficacy of this approach using various transition metal catalysts:

Palladium-Catalyzed Reactions: 8-Aminoquinoline has proven highly effective as a directing group for palladium-catalyzed C-H functionalization. nih.gov This includes the arylation of unactivated β C(sp³)-H bonds of alkyl carboxamides and the enantioselective alkenylation and alkynylation of benzylic C(sp³)-H bonds. nih.gov For instance, a method for the Pd-catalyzed C-H arylation of a substrate derived from the natural terpene myrtenal (B1677600) and 8-aminoquinoline has been developed, allowing a wide range of aryl groups to be introduced into the complex scaffold. acs.org In other work, Pd-catalysis was used for the C-H functionalization of N-(quinolin-8-yl)ferrocenecarboxamide with various aryl and alkyl iodides. researchgate.net

Nickel-Catalyzed Reactions: The 8-aminoquinoline directing group is also employed in Ni-catalyzed C(sp³)-H functionalization. chemrxiv.org Carboxylic acids are often used as additives in these reactions, where the carboxylate is believed to play a key role in the C-H activation step and subsequent proton transfer. chemrxiv.org

Cobalt-Catalyzed Reactions: Mechanistic studies have been conducted on cobalt-catalyzed, aminoquinoline-directed C(sp²)-H bond functionalization. nih.gov These investigations have led to the isolation and characterization of several organometallic Co(III) intermediates, providing insight into the catalytic cycle which can proceed via Co(I)/Co(III) or involve a formal Co(IV) species depending on the coupling partner. nih.gov

Copper-Promoted Reactions: An efficient and practical method for the C5-bromination of 8-aminoquinoline amides has been developed using a copper-promoted system. This reaction proceeds smoothly, utilizing alkyl bromides as the halogenation source without the need for an external oxidant. researchgate.net

| Metal Catalyst | Type of Functionalization | Key Findings/Substrates | Reference |

|---|---|---|---|

| Palladium (Pd) | Enantioselective Arylation, Alkenylation, Alkynylation | C5-substituted 8-aminoquinoline auxiliaries enable enantioselective functionalization of C(sp³)-H bonds. | nih.gov |

| Palladium (Pd) | Vinylic C-H Arylation | Incorporation of aryl groups into a bicyclic myrtenal scaffold. | acs.org |

| Nickel (Ni) | C(sp³)-H Functionalization | Carboxylate additives play a crucial role in the C-H activation and proton transfer steps. | chemrxiv.org |

| Cobalt (Co) | C(sp²)-H Functionalization (Annulation, Carbonylation) | Mechanistic studies reveal multiple catalytic cycles (Co(I)/Co(III) or involving Co(IV)) depending on the reaction. | nih.gov |

| Copper (Cu) | C5-Bromination | Selective bromination of 8-aminoquinoline amides using alkyl bromides as the bromine source. | researchgate.net |

Supramolecular Interactions and Self-Assembly in Solid-State Structures

The combination of hydrogen-bonding sites (amino and carboxylic acid groups) and an extended aromatic system allows this compound and its derivatives to participate in intricate supramolecular assemblies. These non-covalent interactions dictate the crystal packing and the formation of higher-order structures like coordination polymers and metal-organic frameworks (MOFs).

The amino and carboxylic acid functionalities are prime sites for forming robust hydrogen bonds, which are fundamental to the construction of MOFs and coordination polymers. nih.gov The inclusion of an amine group in carboxylic acid linkers can facilitate the aqueous, room-temperature synthesis of MOFs through biomimetic crystallization. nih.gov

Alongside hydrogen bonding, π-π stacking interactions between the aromatic quinoline rings are crucial in directing the self-assembly of these molecules in the solid state. nih.gov In protein structures, aromatic side chains preferentially align in an off-centered, parallel-displaced orientation, which is more stable than a T-shaped arrangement. nih.gov

This principle is observed in the crystal structures of 8-aminoquinoline-based metal complexes. Hirshfeld surface analysis of zinc complexes containing 8-aminoquinoline quantitatively confirms the presence of various supramolecular interactions, including significant π-π stacking between the quinoline moieties of adjacent molecules, even at large centroid-to-centroid (Cg···Cg) distances. acs.orgresearchgate.net These stacking interactions, in conjunction with the hydrogen-bonding networks, create a highly organized three-dimensional architecture. acs.org For instance, the crystal packing of an 8-aminoquinoline-appended dipeptide is stabilized by π-π stacking, demonstrating the importance of this interaction in defining the final solid-state structure. researchgate.net

Theoretical and Computational Investigations on 5 Aminoquinoline 8 Carboxylic Acid

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the geometric and electronic properties of molecules.

The distribution of electrons within the molecule, which dictates its polarity and reactive sites, can also be mapped using DFT. The molecular electrostatic potential (MEP) surface, for instance, visually represents the charge distribution. For 5-aminoquinoline-8-carboxylic acid, the amino group is expected to be a region of negative electrostatic potential (electron-rich), while the carboxylic acid proton and the regions near the nitrogen atom of the quinoline (B57606) ring would exhibit positive electrostatic potential (electron-poor). This charge distribution is crucial for understanding how the molecule interacts with other molecules and its environment.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Placeholder Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | 1.365 | C2-C3-C4 | 120.5 |

| C5-N1 | 1.380 | C4-C5-N1 | 119.8 |

| C8-C9 | 1.410 | C7-C8-C9 | 121.0 |

| C9-O1 | 1.250 | C8-C9-O1 | 123.5 |

| C9-O2 | 1.350 | O1-C9-O2 | 122.0 |

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited states of molecules and their response to light. This is crucial for understanding a molecule's UV-Visible absorption spectrum and its photochemical behavior. TD-DFT calculations can predict the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. github.ioarxiv.org

For this compound, TD-DFT studies would likely reveal transitions involving the promotion of electrons from occupied molecular orbitals to unoccupied molecular orbitals. These transitions are often of a π → π* nature, characteristic of aromatic systems. The presence of both the amino and carboxylic acid groups is expected to influence the energies of these transitions, potentially leading to shifts in the absorption maxima compared to unsubstituted quinoline. researchgate.net

Table 2: Illustrative Calculated Electronic Transitions for this compound (Placeholder Data)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.54 | 350 | 0.25 |

| S0 → S2 | 4.13 | 300 | 0.18 |

| S0 → S3 | 4.96 | 250 | 0.45 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Energetics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. wuxiapptec.comthaiscience.info A smaller gap suggests that the molecule is more easily excitable and more reactive. wuxiapptec.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline ring, while the LUMO is likely to be distributed over the electron-deficient quinoline ring and the carboxylic acid group. The HOMO-LUMO gap can be calculated using DFT methods and provides insight into the charge transfer that occurs within the molecule upon electronic excitation. ijastems.org

Table 3: Illustrative Frontier Orbital Energies of this compound (Placeholder Data)

| Parameter | Energy (eV) |

| HOMO | -5.80 |

| LUMO | -2.10 |

| HOMO-LUMO Gap | 3.70 |

Computational Modeling of Intermolecular Interactions (e.g., Charge Transfer, Proton Transfer)

Computational modeling can simulate how this compound interacts with other molecules. The presence of both a hydrogen bond donor (the carboxylic acid and amino groups) and acceptors (the nitrogen atom in the quinoline ring and the carbonyl oxygen) suggests that this molecule can participate in a variety of intermolecular interactions.

Studies on related 8-aminoquinoline (B160924) compounds have shown their ability to form proton-transfer complexes with carboxylic acids. researchgate.net In such complexes, a proton is transferred from the carboxylic acid of one molecule to the quinoline nitrogen of another. Computational simulations can elucidate the energetics and geometry of these interactions, providing a deeper understanding of the forces that govern the formation of these molecular assemblies. Charge transfer is another important intermolecular phenomenon that can be studied computationally, revealing how electron density is redistributed when the molecule interacts with electron donors or acceptors.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are a powerful tool for mapping out the step-by-step pathways of chemical reactions, known as reaction mechanisms. For this compound, this can include studying its synthesis or its subsequent transformations. For instance, the 8-aminoquinoline moiety is known to act as a directing group in C-H activation reactions, facilitating the introduction of new functional groups onto the quinoline scaffold. acs.org

Computational studies can model the transition states and intermediates involved in these reactions, providing insights into the reaction kinetics and selectivity. For example, in a palladium-catalyzed C-H arylation reaction, DFT calculations can help to understand the role of the catalyst, the oxidant, and the solvent in the reaction mechanism. acs.org

In Silico Approaches to Structure-Activity Relationship (SAR) Prediction

In silico methods, which are computational approaches to drug discovery, can be used to predict the biological activity of this compound and its derivatives. Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of quinoline derivatives with known activities, a QSAR model can be developed. nih.gov This model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. Molecular docking studies, another in silico technique, can predict how this compound might bind to a biological target, such as an enzyme or receptor, providing a structural basis for its potential therapeutic effects. nih.gov

Molecular Docking and Binding Affinity Studies with Biological Macromolecules

While direct molecular docking and binding affinity studies specifically for this compound are not extensively detailed in publicly available research, the potential interactions of this compound with biological macromolecules can be inferred from computational studies conducted on structurally similar quinoline derivatives. These studies provide valuable insights into the probable biological targets and binding modes for this class of compounds. Research has focused on a range of macromolecules, including viral and bacterial enzymes, as well as human proteins, highlighting the therapeutic potential of the quinoline scaffold.

Computational docking simulations on various quinoline analogues have identified key interactions that contribute to their binding affinity. These interactions are generally driven by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking, facilitated by the aromatic quinoline core and its functional groups.

Potential Enzyme Targets and Interactions

Studies on diverse quinoline derivatives have revealed their potential to inhibit crucial enzymes involved in disease pathogenesis. Key enzyme classes that have been investigated include reverse transcriptases, DNA gyrases, and sirtuins.

HIV-1 Reverse Transcriptase (RT): Derivatives of aminoquinolines have been investigated as non-nucleoside inhibitors of HIV-1 Reverse Transcriptase (RT), a critical enzyme for the replication of the HIV-1 virus. nih.govmdpi.com Molecular docking studies of these related compounds into the non-nucleoside inhibitor binding pocket (NNIBP) of the enzyme have shown significant binding affinities. For instance, in a study on 2-amino-4-oxy-diarylquinolines, interactions with key amino acid residues such as Lys101 and His235 through hydrogen bonding, and with Tyr318 via π-π stacking were observed. nih.gov These interactions are crucial for the stabilization of the ligand-enzyme complex and subsequent inhibition of the enzyme's activity.

Table 1: Molecular Docking Data for Quinoline Derivatives with HIV-1 Reverse Transcriptase

| Compound Class | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|

| 2-Amino-4-oxy-diarylquinolines | Lys101, His235 | Hydrogen Bonding | nih.gov |

Bacterial DNA Gyrase: The quinoline core is a well-established pharmacophore in antibacterial agents that target DNA gyrase, an essential bacterial enzyme involved in DNA replication. nih.gov Molecular docking studies on (quinolin-4-ylthio)carboxylic acids have demonstrated their potential as E. coli DNA gyrase B inhibitors. The docking results indicated that these compounds interact with amino acid residues and magnesium ions within the enzyme's active site, suggesting a mechanism for their antibacterial action. nih.gov

Sirtuins (SIRT1): More recently, computational studies have explored the interaction of 8-aminoquinoline-based metal complexes with sirtuins, a class of proteins involved in cellular regulation. In silico molecular docking predicted that these synthetic compounds could act as activators of SIRT1. acs.org The studies suggested that specific ligands attached to the 8-aminoquinoline scaffold were essential for effective binding interactions with the SIRT1 protein, indicating that derivatives of aminoquinolines could modulate the activity of human enzymes. acs.org

The amino and carboxylic acid groups of this compound provide sites for hydrogen bonding and potential chelation of metal ions, which are functionalities known to be important for binding to the active sites of metalloenzymes or enzymes that utilize metal cofactors, such as DNA gyrase. nih.gov While specific data is pending, the existing body of research on related compounds strongly suggests that this compound is a promising candidate for further computational and experimental validation against these and other biological macromolecules.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Aminoquinoline 8 Carboxylic Acid

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the molecular fingerprinting and conformational analysis of 5-Aminoquinoline-8-carboxylic acid. These methods provide detailed information about the vibrational modes of the molecule, which are sensitive to its structural features and intermolecular interactions.

In a study of 5-aminoquinoline (B19350), the FTIR and FT-Raman spectra were recorded and analyzed. The vibrational wavenumbers were assigned based on a normal coordinate analysis, assuming a C_s point group symmetry where the amino group is treated as a point mass. researchgate.net This analysis allows for the identification of characteristic vibrations of the quinoline (B57606) ring system, as well as those associated with the amino and carboxylic acid functional groups.

Key vibrational modes for related quinoline structures include C-H stretching vibrations, which typically appear in the 3100-3000 cm⁻¹ region for heteroaromatic rings. scialert.net The carbon-carbon stretching vibrations within the quinoline ring are generally observed between 1625 and 1430 cm⁻¹. scialert.net For the carboxylic acid group, characteristic infrared absorptions include a very broad O-H stretching band from 2500 to 3300 cm⁻¹, which often overlaps with C-H stretching peaks. libretexts.org The carbonyl (C=O) stretching frequency is typically found near 1710 cm⁻¹ for hydrogen-bonded dimers. libretexts.org In the case of 5,8-quinolinedione (B78156) derivatives, two distinct carbonyl stretching peaks can be observed between 1638 and 1704 cm⁻¹, which helps in identifying the substitution pattern. mdpi.com

The following table summarizes some of the expected and observed vibrational frequencies for 5-aminoquinoline and related structures.

| Vibrational Mode | Expected/Observed Frequency (cm⁻¹) | Technique | Reference |

| C-H Stretch (aromatic) | 3100-3000 | FTIR/Raman | scialert.net |

| O-H Stretch (carboxylic acid dimer) | 2500-3300 (broad) | FTIR | libretexts.org |

| C=O Stretch (carboxylic acid dimer) | ~1710 | FTIR | libretexts.org |

| C-C Stretch (ring) | 1625-1430 | FTIR/Raman | scialert.net |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties and Sensing Mechanisms

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are instrumental in characterizing the photophysical properties of this compound and exploring its potential in sensing applications. The electronic transitions within the molecule give rise to characteristic absorption and emission spectra that are sensitive to the molecular environment.

Studies on the parent compound, 5-aminoquinoline (5AQ), have shown that its photophysical properties are highly dependent on the solvent polarity and its hydrogen-bonding capability. nih.gov In aprotic solvents, the spectral maxima are influenced by the polarity of the solvent. nih.gov However, in protic solvents, a decrease in both fluorescence intensity and decay time is observed, which is attributed to the hydrogen-bonding interactions between the solute and the solvent. nih.gov This sensitivity to the local environment suggests that this compound could also exhibit interesting solvatochromic properties.

The chromophoric nature of the quinoline ring system, combined with the electron-donating amino group and the electron-withdrawing carboxylic acid group, is expected to result in distinct absorption and emission profiles. The carboxylic acid moiety, in particular, can participate in intermolecular interactions and may influence the excited-state dynamics of the molecule. The investigation of these properties is crucial for understanding its potential use in developing fluorescent probes and sensors.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution-State Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular structure.

For quinoline derivatives, the aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum. In a study of 8-aminoquinoline (B160924) (8-AMQ) complexes, the aromatic C-H protons appeared in the range of δ 6.84–8.69 ppm. acs.org The amino (NH₂) protons of 8-AMQ were observed at δ 7.37 ppm. acs.org The carboxylic acid proton of this compound is expected to be significantly deshielded due to anisotropy and electronegativity, appearing as a broad singlet at a very low field. libretexts.org

In ¹³C NMR, the aromatic carbons of 8-AMQ were found in the range of δ 110.15–147.53 ppm. acs.org The carboxyl carbon of a carboxylic acid typically appears in a distinct region of the ¹³C NMR spectrum. Furthermore, NMR studies can provide insights into the solution-state dynamics of the molecule. For instance, in amides of 8-aminoquinoline with triterpenoic acids, NMR studies revealed that the aminoquinoline moiety's conformation affects the chemical shifts of nearby protons due to anisotropic shielding from the aromatic system. mdpi.com

The following table provides expected chemical shift ranges for the different nuclei in this compound based on related structures.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Reference |

| ¹H | Aromatic C-H | 6.8 - 8.7 | acs.org |

| ¹H | Amino (NH₂) | ~7.4 | acs.org |

| ¹H | Carboxylic Acid (O-H) | >10 (broad) | libretexts.org |

| ¹³C | Aromatic C | 110 - 150 | acs.org |

| ¹³C | Carboxylic Acid (C=O) | 160 - 185 | libretexts.org |

Investigation of Charge Transfer Complex Formation and Spectroscopic Signatures

The unique electronic structure of this compound, featuring both an electron-donating amino group and an electron-withdrawing carboxylic acid group on the quinoline scaffold, makes it a candidate for forming charge-transfer (CT) complexes. These complexes arise from the interaction between an electron donor and an electron acceptor, leading to the formation of a new, often colored, species with distinct spectroscopic signatures.

The formation of a CT complex is typically characterized by the appearance of a new, broad absorption band in the electronic spectrum, which is absent in the spectra of the individual donor and acceptor molecules. researchgate.netacademicjournals.org The energy of this charge-transfer band is related to the ionization potential of the donor and the electron affinity of the acceptor.

Studies on related quinoline derivatives have demonstrated their ability to act as electron donors in the formation of CT complexes. For instance, 8-hydroxyquinoline (B1678124) has been shown to form a 1:1 charge-transfer complex with 1,4-benzoquinone (B44022) in methylene (B1212753) chloride. academicjournals.org The formation of this complex was confirmed by the appearance of a new absorption band and was further characterized by infrared spectroscopy. academicjournals.org Similarly, 8-aminoquinoline has been studied as a donor in a complex with chloranilic acid. researchgate.net The investigation of this compound in this context could reveal its electron-donating or -accepting capabilities and the nature of the resulting CT complexes. Such studies are important for understanding its potential applications in materials science and organic electronics.

Development of this compound as a Reagent in Analytical Chemistry

The structural features of this compound, particularly the presence of chelating groups (amino and carboxylic acid) and its chromophoric/fluorophoric quinoline core, make it a promising candidate for development as a reagent in analytical chemistry. smolecule.com

Quinoline derivatives are known to form stable complexes with a variety of metal ions. The chelating properties of this compound, arising from the amino and carboxylic acid groups, could be exploited for the selective detection and quantification of metal ions. The formation of a metal complex often leads to significant changes in the spectroscopic properties of the ligand, such as a shift in the absorption or emission wavelength or a change in the fluorescence intensity. This can form the basis for spectrophotometric or spectrofluorimetric methods of analysis. For example, 7-Amino-8-hydroxyquinoline-5-carboxylic acid exhibits strong metal-chelating properties and forms stable complexes with transition metals like Cu²⁺, Fe³⁺, and Zn²⁺, leading to observable changes such as enhanced antimicrobial activity or fluorescence quenching.

Furthermore, the carboxylic acid group allows for the covalent attachment of this compound to other molecules, such as biomolecules or solid supports. This opens up possibilities for its use as a labeling agent in bioassays or as a functional component in chemical sensors and chromatographic stationary phases. The parent compound, quinoline-8-carboxylic acid, is itself used as a biochemical reagent in life science research. medchemexpress.com The amino-substituted derivative, this compound, with its additional functional group, offers enhanced versatility for such applications.

Explorations of 5 Aminoquinoline 8 Carboxylic Acid in Biomolecular Research and Medicinal Chemistry Design

Rational Design and Synthesis of Bioactive Quinoline (B57606) Derivatives

The strategic design and synthesis of new quinoline-based molecules are pivotal for developing effective therapeutic agents. The inherent properties of the 5-Aminoquinoline-8-carboxylic acid scaffold make it an attractive starting point for creating libraries of compounds with potential biological applications.

Scaffold Optimization for Specific Molecular Target Interactions

The process of scaffold optimization involves modifying the core structure of this compound to enhance its interaction with specific biological targets. This can be achieved by introducing various substituents at different positions on the quinoline ring. For instance, the synthesis of 5-aryl-8-aminoquinoline derivatives was undertaken to improve the antimalarial activity and metabolic stability of existing drugs like primaquine (B1584692) and tafenoquine. nih.gov In this study, researchers found that adding electron-donating groups to the 5-phenyl ring resulted in better antimalarial activity compared to electron-withdrawing groups. researchgate.net

Similarly, in the quest for new anticancer agents, novel amino-quinoline-5,8-dione derivatives were designed and synthesized by attaching different alkyl or aryl-amino groups at the C6 or C7 positions of the quinoline-5,8-dione core. nih.gov This strategic modification aimed to create compounds that could selectively inhibit cancer cell proliferation. nih.gov

Another approach involves the synthesis of hybrid molecules. For example, combining the 8-aminoquinoline (B160924) scaffold with natural antioxidants like lipoic, caffeic, and ferulic acids has been explored to create compounds with dual functions, such as metal chelation and radical scavenging, which are relevant in neurodegenerative diseases. nih.gov

The following table provides examples of how the this compound scaffold has been modified for specific therapeutic targets.

| Target | Scaffold Modification | Resulting Derivative Class | Intended Biological Effect |

| Malaria Parasite | Addition of aryl groups at the 5-position | 5-Aryl-8-aminoquinolines | Enhanced antimalarial activity and metabolic stability nih.govresearchgate.net |

| Cancer Cells | Coupling of alkyl- or aryl-amino fragments at C6 or C7 | Amino-quinoline-5,8-diones | Potent and selective antitumor agents nih.gov |

| Neurodegenerative Disease Targets | Combination with natural antioxidant acids | 8-Quinoline-N-substituted derivatives | Metal chelation and radical scavenging nih.gov |

| Carbonic Anhydrase | Substitution at the 8-position and N-acylation | 8-Substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | Inhibition of specific carbonic anhydrase isoforms researchgate.net |

Mechanistic Probes for Biological Pathways

Derivatives of this compound also serve as valuable tools to investigate biological pathways. By observing how these specifically designed molecules interact with cellular components, researchers can gain insights into the mechanisms of diseases and identify new therapeutic targets. For example, diastereoisomeric decahydroquinoline-5-carboxylic acids have been synthesized to act as conformational probes for GABA-related biological properties in the central nervous system. nih.gov These compounds, by interacting with GABAA and GABAB receptors, help to understand the relationship between zwitterionic topographies and stimulatory activity in the brain. nih.gov

Investigation of Molecular Mechanisms in Antimicrobial Research

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound have shown promise in combating various microbial pathogens. The mechanism of action often involves the inhibition of essential microbial enzymes or interference with DNA replication and protein synthesis. The ability of the quinoline ring to chelate metal ions is also a key factor in its antimicrobial effects, as it can disrupt the function of metalloproteins crucial for microbial survival.

Research has shown that metal complexes of 8-aminoquinoline derivatives can exhibit enhanced antimicrobial activity. For instance, copper(II) complexes of 8-aminoquinoline-uracil compounds have demonstrated activity against Gram-negative bacteria like Plesiomonas shigelloides and Shigella dysenteriae. nih.gov

Mechanistic Studies in Antimalarial Research Pathways

The 8-aminoquinoline class of compounds, including primaquine and tafenoquine, is crucial for the treatment and radical cure of Plasmodium vivax malaria. nih.govmdpi.com The antimalarial activity of 8-aminoquinolines is thought to stem from their metabolic activation into quinoneimine intermediates. researchgate.net These metabolites can generate reactive oxygen species, leading to oxidative stress within the parasite-infected red blood cells. researchgate.netnih.gov

Research into 5-aryl-8-aminoquinoline derivatives has revealed that these compounds are often more active against chloroquine-resistant strains of P. falciparum. nih.gov This suggests a different mechanism of action or an ability to overcome existing resistance pathways. Furthermore, these derivatives have shown greater metabolic stability and reduced toxicity compared to older 8-aminoquinolines, highlighting the potential for developing safer antimalarial drugs. nih.govresearchgate.net

Exploration of Molecular Targets and Pathways in Anticancer Research

The development of quinoline-based anticancer agents is an active area of research. Derivatives of this compound have been investigated for their ability to target various molecular pathways involved in cancer progression. One promising strategy involves the design of inhibitors for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is often overexpressed in cancer cells. Novel amino-quinoline-5,8-dione derivatives have been shown to act as competitive NQO1 inhibitors and induce cancer cell death by increasing intracellular reactive oxygen species and triggering apoptosis. nih.gov

Another approach focuses on overcoming multidrug resistance (MDR), a major challenge in cancer therapy. Researchers have developed 8-hydroxyquinoline-amino acid conjugates that exhibit enhanced toxicity in MDR cancer cells. nih.gov These compounds are designed to target and inhibit proteins like ABCB1 that are responsible for pumping drugs out of cancer cells. nih.gov

The following table summarizes some of the key findings in the anticancer research of quinoline derivatives.

| Derivative Class | Molecular Target/Pathway | Observed Effect | Reference |

| Amino-quinoline-5,8-diones | NAD(P)H:quinone oxidoreductase 1 (NQO1) | Competitive inhibition, increased ROS, apoptosis | nih.gov |

| 8-Hydroxyquinoline-amino acid conjugates | ABCB1 (MDR protein) | Enhanced cytotoxicity in MDR cancer cells | nih.gov |

| 4-Quinoline carboxylic acids | Dihydroorotate (B8406146) dehydrogenase (DHODH) | Inhibition of pyrimidine (B1678525) biosynthesis, cell cycle arrest | nih.gov |

Enzyme Inhibition Mechanisms and Rational Inhibitor Design

The principles of rational drug design are heavily applied in the development of enzyme inhibitors based on the this compound scaffold. 182.160.97 This approach relies on understanding the three-dimensional structure of the target enzyme and its active site. By designing molecules that can specifically bind to and block the active site, researchers can create potent and selective inhibitors.

For example, 4-quinoline carboxylic acids have been designed as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. nih.gov By creating novel hydrogen bond interactions with amino acid residues in the enzyme's binding pocket, researchers were able to develop potent DHODH inhibitors with significant oral bioavailability. nih.gov

Similarly, novel 8-substituted quinoline-2-carboxamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes. researchgate.net By strategically modifying the quinoline scaffold, researchers were able to achieve selective inhibition of different CA isoforms. researchgate.net

The design of enzyme inhibitors is a crucial strategy in modern drug discovery, and the versatility of the this compound scaffold makes it a valuable platform for developing new therapeutic agents that target specific enzymes. nih.gov

Applications in Biosensing and Bio-imaging Probes (Focus on Chemical Principles)

The inherent structural features of this compound and its close analogs, particularly 8-aminoquinoline derivatives, make them excellent candidates for the development of fluorescent probes for biosensing and bio-imaging. The core chemical principles behind these applications lie in their ability to act as fluorogenic chelators, primarily for metal ions. nih.govresearchgate.net

The quinoline ring system itself can be a fluorophore, a molecule that can re-emit light upon light excitation. nih.gov Derivatives of 8-aminoquinoline are particularly noteworthy. They often exhibit low initial fluorescence but can form highly fluorescent and stable complexes with specific metal ions. nih.govscirp.org This "turn-on" fluorescence is a key principle for sensitive detection. The mechanism for this fluorescence enhancement upon metal binding is often attributed to processes like the inhibition of photoinduced electron transfer (PET) and the promotion of internal charge transfer (ICT). nih.gov

A critical interaction is chelation, where the nitrogen atom of the quinoline ring and the nitrogen of the 8-amino group (or oxygen in 8-hydroxyquinoline (B1678124) derivatives) can bind to a metal ion. scirp.orgnih.gov In derivatives of this compound, the carboxylic acid and amino groups provide key coordination sites. For instance, in the presence of zinc ions (Zn²⁺), the carboxamide group in related 8-amidoquinoline derivatives can become deprotonated, leading to the breaking of an intramolecular hydrogen bond and inhibiting an electron-transfer process that would otherwise quench the fluorescence. nih.gov This results in a significant increase in the fluorescence quantum yield and often a noticeable shift in the emission wavelength, which can be used for ratiometric sensing. nih.gov

Research has shown that modifying the 8-aminoquinoline scaffold can fine-tune its selectivity and sensitivity for different metal ions. Introducing various carboxamide groups can improve water solubility and cell membrane permeability, which is crucial for biological applications. nih.gov For example, an aryl sulfonamide derivative of 8-aminoquinoline, 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ), acts as a chelating ligand for Zn²⁺ in a 2:1 ratio, leading to a four-fold increase in fluorescence intensity. nih.gov These principles allow for the design of highly selective probes for biologically important metal ions like Zn²⁺, Cd²⁺, and Mg²⁺, enabling their detection and imaging within living cells. nih.govresearchgate.net

Table 1: Properties of Quinoline-Based Fluorescent Sensors This table is interactive. You can sort and filter the data.

| Derivative Class | Target Analyte | Sensing Mechanism | Key Observation | Reference |

|---|---|---|---|---|

| 8-Amidoquinoline | Zn²⁺ | Chelation-enhanced fluorescence, ICT | Up to 8-fold rise in quantum yield, 75 nm red-shift | nih.gov |

| 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) | Zn²⁺ | Chelation-enhanced fluorescence | 4-fold increase in fluorescence intensity | nih.gov |

| 8-Aminoquinoline-glycinamide | Zn²⁺, Cd²⁺ | Fluorescence turn-on upon metal binding | Selective enhancement with Zn²⁺ in aqueous buffer | researchgate.net |

| 8-Hydroxyquinoline | Metal Ions (general) | Chelation-induced fluorescence change | Forms stable, fluorescent complexes | scirp.orgnih.gov |

Supramolecular Approaches in Biological Systems Research

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful approach to designing complex and functional systems for biological research. The this compound scaffold is a valuable building block in this field due to its capacity for self-assembly and its ability to form stable complexes through chelation. acs.org

A key feature of this compound is its ability to form well-defined complexes with various metal ions. acs.orgacs.org This metal-ligand coordination is a cornerstone of supramolecular chemistry. The amino and carboxylic acid groups on the quinoline ring act as potent donor sites for metal chelation, driving the formation of larger, ordered structures. acs.orgscirp.org For example, dinuclear zinc complexes with 8-aminoquinoline have been synthesized, demonstrating the formation of specific supramolecular synthons—structural units in supramolecular chemistry—held together by hydrogen bonds and other non-covalent forces. acs.org

These interactions can lead to the self-assembly of quinoline derivatives into more complex architectures, such as organogels. Research on a new gelator containing a quinoline group demonstrated its ability to form stable gels in various solvents. The self-assembly process was driven by a combination of hydrogen bonding, π-π stacking of the quinoline rings, and van der Waals forces. These supramolecular materials can exhibit responsive behaviors, such as changes in fluorescence in response to external stimuli like acids and amines, highlighting their potential for creating "smart" materials for sensing applications.

Furthermore, the 8-aminoquinoline moiety is frequently incorporated into larger molecules, such as triterpenoid (B12794562) derivatives, to create complex structures with specific biological applications. wikipedia.org In these constructs, the 8-aminoquinoline amide can act as a directing group for chemical reactions or form stable transition metal complexes, which can enhance the biological activity of the parent molecule. wikipedia.org The predictable coordination geometry and the potential for hydrogen bonding and π-π stacking make this compound and its relatives powerful tools for building intricate supramolecular systems for targeted biological research.

Table 2: Supramolecular Systems Based on Quinoline Derivatives This table is interactive. You can sort and filter the data.

| System Type | Quinoline Derivative | Key Interaction | Resulting Structure/Function | Reference |

|---|---|---|---|---|

| Metal-Organic Complex | 8-Aminoquinoline with Zn(II) | Metal-ligand coordination, Hydrogen bonding | Formation of dinuclear complexes with defined supramolecular synthons (R44(8)/R22(16)) | acs.org |

| Organogel | Quinoline-based gelator | Self-assembly via H-bonding, π-π stacking | Stable gel formation, fluorescent response to acid/amine vapors | |

| Triterpenoid Conjugate | 8-Aminoquinoline amides of ursonic/oleanonic acid | Amide linkage, Metal chelation | Potential for directed C-H activation and enhanced biological activity | wikipedia.org |

Emerging Research Directions and Future Perspectives for 5 Aminoquinoline 8 Carboxylic Acid

Innovations in Synthetic Strategies for Advanced Architectures

The 8-aminoquinoline (B160924) group within the target molecule is a powerful bidentate directing group, a feature that chemists are increasingly exploiting for precise C–H bond activation and functionalization. This allows for the construction of complex molecular architectures that would be difficult to achieve through traditional methods. A key area of innovation is the remote functionalization of the quinoline (B57606) ring itself. Research has demonstrated efficient copper-catalyzed methods for the selective C5–H bromination and difluoromethylation of 8-aminoquinoline amides. researchgate.net Furthermore, an efficient photocatalytic approach has been developed for the regioselective difluoroalkylation at the C-5 position. nih.gov

These strategies enable the late-stage introduction of valuable functional groups, a highly desirable trait in medicinal chemistry and materials science. One of the most powerful applications of this chemistry is in palladium-catalyzed C–H arylation reactions. For instance, an 8-aminoquinoline-directed C(sp²)-H arylation serves as a key step in a synthetic route to produce complex chiral cyclobutane (B1203170) keto acids from myrtenal (B1677600), a readily available terpene. This highlights the potential for transforming simple, renewable feedstocks into high-value, structurally complex molecules.

Beyond modifying the quinoline core, the carboxylic acid and amino groups serve as anchor points for creating sophisticated hybrid molecules. Researchers have successfully synthesized amides by coupling 8-aminoquinoline with large, biologically active molecules such as oleanonic and ursonic acids, which are derivatives of naturally occurring triterpenoids. mdpi.com Similarly, novel derivatives have been created by linking the 8-aminoquinoline scaffold to natural antioxidants like ferulic, caffeic, and lipoic acids, aiming to combine the distinct properties of each component into a single molecule.

Development of Novel Catalytic Systems Based on 5-Aminoquinoline-8-carboxylic Acid Ligands

The 8-aminoquinoline framework is an exceptional ligand for a variety of transition metals, facilitating the development of novel catalytic systems. The nitrogen atoms of the quinoline ring and the amino group form a stable five-membered chelate with a metal center, which is the basis for its utility as both a directing group in stoichiometric reactions and as a ligand in catalytic cycles. mdpi.com This has led to the exploration of catalytic systems involving copper, palladium, rhodium, nickel, and zinc. researchgate.net

Recent advancements have focused on creating sophisticated catalysts for asymmetric synthesis. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as highly effective ligands in rhodium-based catalysts for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids.

A particularly innovative frontier is the merger of different catalytic modes. For example, researchers have combined photoredox catalysis with nickel catalysis to achieve the asymmetric carbonylative coupling of C(sp³)-halides with amines, where 8-aminoquinoline proved to be a competent coupling partner. This dual catalytic strategy opens up new pathways for synthesizing diverse chiral amides with excellent enantioselectivity. The inherent properties of this compound, where the carboxylic acid group at the 5-position can modulate the electronic environment of the ligand, offers a promising avenue for fine-tuning the reactivity and selectivity of these next-generation catalytic systems.

Table 1: Catalytic Systems Utilizing the 8-Aminoquinoline Scaffold

| Metal | Reaction Type | Key Application/Finding | Citation |

|---|---|---|---|

| Copper (Cu) | C5-H Bromination/Difluoromethylation | Selective functionalization of the quinoline ring. | researchgate.net |

| Palladium (Pd) | C(sp²)–H Arylation | Synthesis of complex chiral molecules from renewable feedstocks. | |

| Rhodium (Rh) | Asymmetric Transfer Hydrogenation | Used with chiral 8-amino-5,6,7,8-tetrahydroquinoline ligands to produce alkaloid precursors with high enantioselectivity. | |

| Nickel (Ni) | Asymmetric Carbonylative Coupling | Combined with photoredox catalysis to synthesize chiral amides. | |

| Zinc (Zn) | Complex Formation | Formation of stable coordination complexes, studied for their structural and biological properties. |

Integration of this compound into Advanced Functional Materials Science

The unique electronic and chelating properties of the this compound scaffold make it an attractive building block for advanced functional materials. researchgate.netsmolecule.com Its rigid, aromatic quinoline core is a known chromophore, suggesting applications in optical and electronic materials, while the dual nitrogen- and oxygen-donating groups are ideal for constructing coordination polymers and sensors. tandfonline.com

A significant area of development is the creation of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Researchers have synthesized a luminescent, zirconium-based MOF using a quinoline-dicarboxylic acid ligand that demonstrates high selectivity and sensitivity for detecting 4-nitrophenol (B140041) and Fe³⁺ ions. nih.gov In another study, a quinolinecarboxylic acid-linked COF was developed via a one-pot reaction, showing excellent capacity for adsorbing and removing water-soluble organic pollutants like methylene (B1212753) blue and gentamycin, even at parts-per-billion concentrations. mdpi.com

Furthermore, the inherent fluorescence of the aminoquinoline core is being harnessed to create chemosensors. Derivatives have been designed as highly sensitive and selective fluorescent "turn-on" sensors for detecting environmentally and biologically important metal ions such as Pb²⁺, Al³⁺, and Zn²⁺. nih.govmdpi.com The mechanism often involves the prevention of photoinduced electron transfer upon metal chelation, leading to a significant enhancement in fluorescence intensity. nih.gov These sensors have shown utility in complex environments, including live cell imaging. nih.gov The quinoline structure also contributes to materials with interesting nonlinear optical properties and potential applications in optoelectronics and laser technologies. mdpi.comnih.govresearchgate.net

Interdisciplinary Research Avenues and Collaborative Opportunities

The diverse functionalities of this compound naturally foster interdisciplinary research. The most prominent intersection lies between synthetic chemistry and medicinal chemistry. The innovative C-H functionalization techniques developed using the 8-aminoquinoline directing group can be directly applied to the synthesis of novel drug candidates. smolecule.com This creates a collaborative space for synthetic chemists to develop new methodologies and for medicinal chemists to design and create complex molecules with enhanced biological activity. The synthesis of hybrid molecules combining the 8-aminoquinoline scaffold with natural products like antioxidants or triterpenoids is a prime example of such a synergy, targeting multifactorial diseases like neurodegenerative disorders.

A second major collaborative avenue exists between catalysis and materials science. The same metal-ligand interactions that drive catalysis can be used to assemble functional materials. This opens the door for creating materials that are not only structurally interesting but also catalytically active. For example, MOFs or COFs built from this compound could be designed to catalyze specific reactions within their pores, combining substrate selectivity with high catalytic efficiency.

Finally, the development of fluorescent sensors based on this scaffold requires a close partnership between materials chemists, analytical chemists, and biologists. The design and synthesis of the sensor molecule is a materials chemistry challenge, while its characterization and application for detecting analytes in complex biological systems (e.g., live cells) necessitates expertise in analytical and biological sciences. nih.govmdpi.com This collaborative approach is essential to translate a novel chemical structure into a practical tool for environmental monitoring or biomedical diagnostics.

Q & A

Q. What are the recommended methods for synthesizing 5-Aminoquinoline-8-carboxylic acid in a laboratory setting?

Synthesis typically involves multi-step processes with controlled reaction conditions. For example, derivatives like 5-(Quinolin-8-yl)furan-2-carboxylic acid require precise temperature regulation (e.g., 60–80°C) and pH adjustments (pH 4–6) to optimize intermediate formation. Purification is achieved via crystallization or chromatography (e.g., silica gel column chromatography) to isolate the final product . Vacuum distillation is also recommended for related 8-aminoquinoline derivatives to avoid decomposition during recrystallization .

Q. How should this compound be handled and stored to ensure stability?

The compound should be stored in a cool, dry environment (<25°C) in tightly sealed containers to prevent moisture absorption and oxidation. Avoid prolonged exposure to light or heat, as decomposition may generate toxic gases (e.g., CO, NOx). Use inert atmospheres (e.g., nitrogen) for long-term storage, and conduct periodic stability assessments .

Q. What analytical techniques are suitable for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments in the quinoline and carboxylic acid groups.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>98% by area normalization).

- X-ray Crystallography : To resolve crystal structures, as demonstrated in proton-transfer adducts with nitro-substituted benzoic acids .

- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying pH conditions?

pH critically influences reaction pathways. For example, acidic conditions (pH 3–5) favor cyclization in related quinoline derivatives, while neutral pH minimizes side reactions like hydrolysis. Systematic pH titration during intermediate formation (e.g., coupling reactions) can improve yields by 15–20% .

Q. What are the key considerations when designing experiments to assess the biological activity of this compound derivatives?

- Metabolic Stability : Test in human and mouse liver microsomes (t1/2 > 60 min indicates favorable pharmacokinetics) .

- Structure-Activity Relationships (SAR) : Introduce electron-donating groups (e.g., -OCH3) at the 5-position to enhance antimalarial potency against chloroquine-resistant Plasmodium falciparum .

- Toxicity Screening : Use G6PD-deficient erythrocyte models to assess hemolytic risk, a common issue with 8-aminoquinolines .

Q. How do structural modifications at the quinoline ring influence the compound’s interaction with biological targets?

Substituents at the 5- and 8-positions significantly alter binding affinity. For instance:

- 5-Aryl groups (e.g., phenyl with electron-donating substituents) improve antimalarial activity by enhancing hydrophobic interactions with heme targets .